molecular formula C15H11Cl2NO3 B5811915 Methyl 2-(2,5-dichlorobenzamido)benzoate

Methyl 2-(2,5-dichlorobenzamido)benzoate

Cat. No.: B5811915
M. Wt: 324.2 g/mol
InChI Key: MQAAZXJFUCHYRP-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dichlorobenzamido)benzoate is a synthetic organic compound designed for use as a key intermediate in research and development. This chemical features a benzoate ester core substituted with dichloro and benzamido functional groups, a structural motif common in the synthesis of bioactive molecules. Its primary research application lies in advanced organic synthesis, particularly in the construction of more complex chemical entities for pharmaceutical and agrochemical discovery. Compounds with similar structural frameworks have been identified as versatile intermediates in medicinal chemistry . For instance, related dichlorobenzamido-benzoic acid derivatives have been utilized in the design and synthesis of potent and selective retinoid acid receptor alpha (RARα) agonists, which are investigated for potential therapeutic applications in areas such as oncology, immunology, and neurodegenerative diseases . Furthermore, structurally analogous esters are known to serve as precursors in the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles and 2-mercapto-1,3,4-oxadiazoles, which are classes of compounds studied for their diverse biological activities . Researchers value this compound for its utility in exploring novel structure-activity relationships. The presence of the methyl ester group offers a handle for further synthetic modification, such as hydrolysis to the corresponding acid, making it a flexible building block in a chemist's toolkit. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for research purposes and is not classified as a drug or pharmaceutical agent. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)10-4-2-3-5-13(10)18-14(19)11-8-9(16)6-7-12(11)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAAZXJFUCHYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dichlorobenzamido)benzoate typically involves the reaction of 2,5-dichlorobenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dichlorobenzamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the dichlorobenzamido group can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Hydrolysis: The major product is 2-(2,5-dichlorobenzamido)benzoic acid.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Methyl 2-(2,5-dichlorobenzamido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dichlorobenzamido)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as growth and apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Methyl 2-(2,5-Dichlorobenzamido)benzoate with Structural Analogs

Compound Name Substituents/Modifications Physical State Key Functional Groups Potential Applications Reference
This compound 2,5-dichlorophenyl, methyl ester Not reported Benzoate ester, dichlorobenzamide Research compound -
Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) 4-chlorophenyl, piperazine-quinoline linker Yellow/white solid Quinoline-carbonyl, chlorophenyl Pharmaceutical research
Bensulfuron-methyl ester () Dimethoxy-pyrimidinyl, sulfonylurea Not reported Sulfonylurea, pyrimidinyl Herbicide (bensulfuron)
Sulfometuron-methyl ester () Dimethyl-pyrimidinyl, sulfonylurea Not reported Sulfonylurea, pyrimidinyl Herbicide (sulfometuron)

Key Observations :

  • Substituent Position and Halogenation: The 2,5-dichloro configuration in the target compound may enhance lipophilicity and steric hindrance compared to mono-halogenated analogs like C3 (4-chlorophenyl) . This could influence binding affinity in biological systems or solubility in organic solvents.
  • Functional Group Diversity : Unlike sulfonylurea-based herbicides (e.g., bensulfuron-methyl), the target compound lacks a sulfonylurea moiety, suggesting divergent mechanisms of action or applications .
  • Piperazine-Quinoline Systems: Compounds like C3 incorporate rigid quinoline and flexible piperazine groups, which are absent in the target compound. Such structural differences highlight trade-offs between molecular rigidity and conformational flexibility in drug design .

Physicochemical Properties

While direct data on the target compound’s melting point, solubility, or stability are unavailable, inferences can be drawn from analogs:

  • Melting Points : Halogenated analogs (e.g., C3) typically exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .
  • Solubility : The methyl ester group in the target compound likely improves solubility in apolar solvents compared to carboxylic acid derivatives (e.g., B28/B29 in ) .
  • Stability: Dichlorination may reduce hydrolytic stability relative to non-halogenated benzamides, as electron-withdrawing chlorine atoms could accelerate ester hydrolysis under basic conditions.

Research Findings and Trends

  • Synthetic Feasibility : Analogous compounds (e.g., C3–C7 in ) were synthesized via crystallization in ethyl acetate, implying that the target compound could be prepared using similar methods .
  • Analytical Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) remain standard for confirming the purity and structure of such compounds, as evidenced by studies in and .

Q & A

Q. What are the established synthetic routes for Methyl 2-(2,5-dichlorobenzamido)benzoate, and how can purity be optimized?

The compound is typically synthesized via amide coupling between 2,5-dichlorobenzoyl chloride and methyl 2-aminobenzoate under anhydrous conditions. Key steps include:

  • Reagent selection : Use high-purity 2,5-dichlorobenzoyl chloride (e.g., ≥95% purity, as per supplier standards like Kanto Reagents ).
  • Solvent system : Anhydrous DMF or dichloromethane to minimize hydrolysis .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >98% purity .
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, 400 MHz) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : Resolve crystal structure using SHELXL for refinement . Mercury software can visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆; aromatic protons typically appear at δ 7.2–8.5 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
    • Elemental analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Storage : Store at 2–8°C in airtight containers; avoid light to prevent degradation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement data be resolved?

  • Software cross-validation : Compare SHELXL refinement outputs (e.g., R-factors) with Olex2 or WinGX to identify model errors .
  • Twinning analysis : Use SHELXD to detect twinning ratios and refine using TWIN/BASF commands in SHELXL .
  • Electron density maps : Inspect residual density in Mercury to adjust thermal parameters or solvent models .

Q. What strategies improve reaction yields in analogs of this compound?

  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling in derivatives .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, enhancing yield by ~15% .
  • Solvent-free conditions : Mechanochemical grinding (ball milling) for eco-friendly synthesis .

Q. How can computational methods predict the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites) .
  • QSAR modeling : Corrogate substituent effects (e.g., Cl vs. CH₃) on solubility or toxicity .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data for this compound?

  • Dynamic effects : NMR may show averaged signals (e.g., rotamers), while X-ray captures static conformations. Use variable-temperature NMR to confirm .
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter bond lengths. Validate via PXRD .
  • Solvent inclusion : Crystallographic solvent molecules (e.g., DMF) may distort NMR shifts. Compare data from anhydrous vs. solvated samples .

Methodological Tables

Q. Table 1. Comparison of Crystallography Software

SoftwareApplicationKey FeatureReference
SHELXLStructure refinementRobust handling of twinned data
MercuryVisualization & interaction analysisVoid detection, packing similarity
WinGXData integrationInterface for SHELX and ORTEP-3

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Purity (%)Method
Conventional (24h, DMF)6595
Microwave (2h, DMF)7898
Solvent-free (ball mill)7097

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